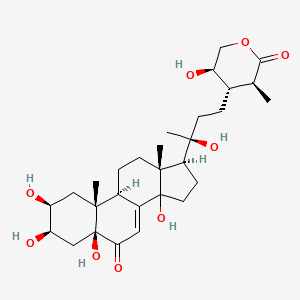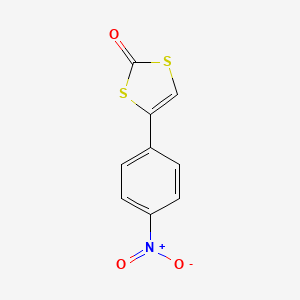![molecular formula C6H9IO4 B12809804 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-6,8-dioxabicyclo[321]octane-2,3-diol is a bicyclic acetal compound characterized by its unique structure, which includes an iodine atom and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through reactions such as Diels-Alder cyclization, N-allylic substitution, and intramolecular ketalization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of starting materials and reagents on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom can lead to the formation of various derivatives with different functional groups, while oxidation of the hydroxyl groups can yield carbonyl-containing compounds .
Wissenschaftliche Forschungsanwendungen
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic acetal without the iodine atom.
Levoglucosenone: A derivative with a similar bicyclic structure but different functional groups
Uniqueness
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science .
Eigenschaften
Molekularformel |
C6H9IO4 |
|---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2 |
InChI-Schlüssel |
SWUJNWULTXIUBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(C(O1)O2)I)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


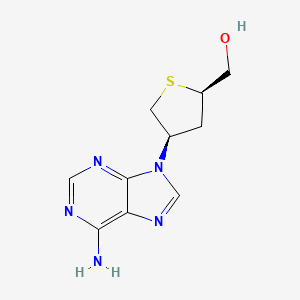
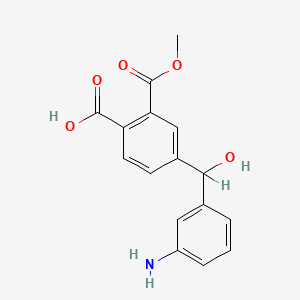
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
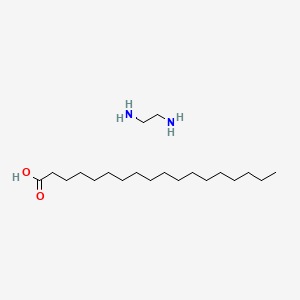


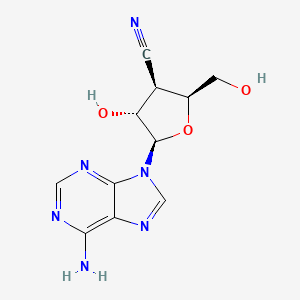


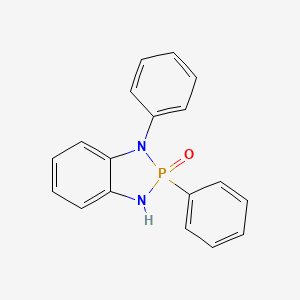
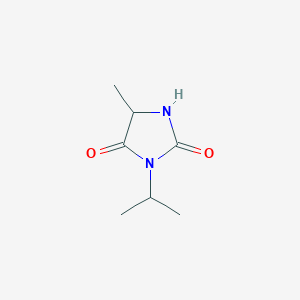
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
